molecular formula C18H22N2O3S B2614993 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 1797740-64-7

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2614993
CAS No.: 1797740-64-7
M. Wt: 346.45
InChI Key: ZQTLWIFGVDMTPI-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Inhibitory Activities

Research on the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors showcases the importance of stereochemistry in the development of therapeutic agents. The study by Chen et al. (2010) details the synthesis of a metabolite of PKI-179, highlighting the critical role of stereoselective processes in medicinal chemistry (Chen et al., 2010).

Antibacterial and Antimicrobial Applications

The synthesis and evaluation of novel derivatives, as discussed by Reddy et al. (2011), underline the potential antibacterial applications of structurally complex compounds. These derivatives exhibit in vitro antimicrobial activities, indicating their potential use in developing new antibacterial agents (Reddy et al., 2011).

Antimicrobial Agent Synthesis

The study on novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives by Hublikar et al. (2019) further exemplifies the antimicrobial potential of complex organic compounds. These compounds displayed good antibacterial and antifungal activity, emphasizing the role of heterocyclic compounds in designing new antimicrobial agents (Hublikar et al., 2019).

Theoretical and Spectroscopic Studies

Singh et al. (2016) conducted spectroscopic characterization and theoretical studies of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, providing insights into the structural and electronic characteristics of such compounds. These studies contribute to understanding the interaction mechanisms and potential applications of these complexes in various scientific domains (Singh et al., 2016).

Mechanism of Action

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c21-18(20-15-4-3-5-16(20)9-8-15)14-6-10-17(11-7-14)24(22,23)19-12-1-2-13-19/h3-4,6-7,10-11,15-16H,1-2,5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTLWIFGVDMTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.